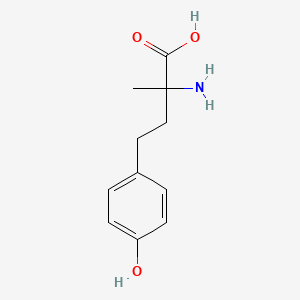

2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid

Beschreibung

2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid is a non-proteinogenic amino acid derivative characterized by:

- Amino group at position 2 of the butanoic acid backbone.

- Methyl substituent on the same carbon as the amino group (C2).

- 4-Hydroxyphenyl group at position 4.

Eigenschaften

IUPAC Name |

2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(12,10(14)15)7-6-8-2-4-9(13)5-3-8/h2-5,13H,6-7,12H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCMWGAXVKSASC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42818-27-9 | |

| Record name | 2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid typically involves the reaction of 4-hydroxybenzaldehyde with 2-amino-2-methylbutanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, to facilitate the formation of the desired product. The reaction mixture is then subjected to reflux conditions for several hours to ensure complete conversion of the starting materials into the target compound.

Industrial Production Methods

On an industrial scale, the production of 2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to enhance the yield and purity of the product. Additionally, industrial production may incorporate purification steps such as crystallization and chromatography to obtain high-quality 2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The amino group can be reduced to form amines or other reduced products.

Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions to introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the amino group may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyphenyl groups play crucial roles in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities, receptor functions, and other cellular processes, leading to the observed effects of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

2-Amino-4-(4-methoxyphenyl)-2-methylbutanoic acid (CAS 1182826-16-9)

- Structure : Replaces 4-hydroxyphenyl with 4-methoxyphenyl.

- Impact: Increased lipophilicity due to the methoxy group (logP higher by ~0.5–1.0 vs. hydroxyl). Applications: Used in synthetic chemistry as a precursor for hydrophobic peptides .

L-Homotyrosine hydrobromide (CAS 141899-12-9)

- Structure : Lacks the C2 methyl group; 4-hydroxyphenyl retained.

- Impact :

2-Amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoic acid (CAS 1248792-29-1)

- Structure : Replaces hydroxyphenyl with a chlorinated pyrazole ring.

- Chlorine atom increases electronegativity, influencing electronic distribution. Applications: Explored in metal-ligand complexes for catalytic studies .

Backbone Modifications

2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid (HY-W014504)

- Structure: Oxo group at C4; 2-aminophenyl substituent.

- Impact: Oxo group introduces ketone reactivity (e.g., Schiff base formation). Endogenous metabolite role suggests involvement in specialized biosynthetic pathways. Stability: Susceptible to reduction or nucleophilic attack .

2-Amino-4-(methylthio)butanoic acid

Functional Group Additions

Fmoc-protected derivative (CAS 1694765-91-7)

- Structure: 9-Fluorenylmethoxycarbonyl (Fmoc) group at the amino terminus.

- Impact: Enables solid-phase peptide synthesis by protecting the amino group. Increased molecular weight (C26H25NO5) and hydrophobicity .

Comparative Data Table

Research Findings and Implications

- Photostability: Analogs with aromatic groups (e.g., 4-hydroxyphenyl) may undergo photodegradation via pathways involving elimination of side chains, as seen in clinofibrate derivatives .

- Biological Roles: 2-Methylbutanoic acid derivatives are prevalent in bacterial VOCs, suggesting microbial metabolism or signaling roles .

- Synthetic Utility : Modifications like Fmoc protection or hydrobromide salts enhance applicability in peptide synthesis and drug formulation .

Biologische Aktivität

2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid (commonly referred to as HMB) is a branched-chain amino acid derivative that has garnered attention for its diverse biological activities. This compound is known for its potential therapeutic applications, particularly in the fields of nutrition and pharmacology. This article provides a comprehensive overview of the biological activity of HMB, including its biochemical properties, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : C11H15NO3

- Molecular Weight : 209.24 g/mol

- CAS Number : 42818-27-9

HMB exhibits several significant biochemical properties that contribute to its biological activity:

- Antioxidant Activity : HMB has been shown to possess antioxidant properties, which help in reducing oxidative stress by scavenging free radicals. This activity is crucial for protecting cells from damage due to reactive oxygen species (ROS) .

- Enzyme Interaction : The compound interacts with various enzymes, significantly influencing metabolic pathways. For instance, it acts as an inhibitor of certain enzymes involved in melanin synthesis, such as tyrosinase, thereby affecting pigmentation processes .

Cellular Effects

HMB's influence on cellular processes is profound:

- Cell Signaling Pathways : HMB modulates critical signaling pathways such as the MAPK pathway, which is essential for cell proliferation and differentiation. This modulation can lead to enhanced cell survival and growth under stress conditions .

- Gene Expression : The compound affects the expression of genes involved in oxidative stress response, which plays a role in maintaining cellular homeostasis and metabolic balance .

Dosage Effects in Animal Models

Research indicates that the effects of HMB vary with dosage:

- Low Doses : At lower doses, HMB exhibits minimal toxicity and can enhance muscle recovery and growth in animal models .

- High Doses : Conversely, higher doses may lead to oxidative stress and cellular damage. Studies have identified a threshold dose beyond which adverse effects are observed, impacting organ function .

Metabolic Pathways

HMB undergoes metabolism primarily via cytochrome P450 enzymes in the liver. This metabolism leads to the formation of various metabolites that can interact with other biomolecules, influencing metabolic flux and impacting overall health .

Therapeutic Applications

HMB has shown promise in various therapeutic contexts:

- Muscle Preservation : It is widely used as a dietary supplement to prevent muscle wasting in clinical settings, especially among patients undergoing severe stress or those with chronic diseases .

- Nutritional Supplementation : Studies have demonstrated that HMB supplementation can improve nitrogen retention and overall protein metabolism in livestock, indicating its potential benefits in agricultural practices .

Case Studies

Several studies highlight the effectiveness of HMB:

- Study on Beef Steers : A trial involving Simmental steers showed that dietary supplementation with HMB improved nitrogen retention without adverse effects on metabolic parameters .

- Laying Ducks Experiment : Research involving laying ducks indicated that HMB supplementation improved egg quality and productive performance while enhancing redox status .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.